BR-xanthone A

Vue d'ensemble

Description

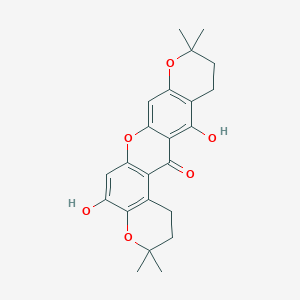

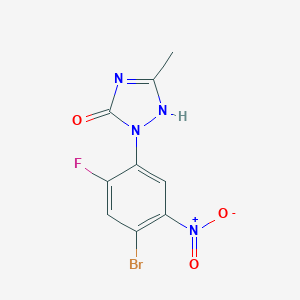

BR-xanthone A is a natural product found in Garcinia mangostana, Garcinia morella, and Garcinia dulcis . It has a molecular formula of C23H24O6 and a molecular weight of 396.4 g/mol . The IUPAC name for this compound is 10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo .

Synthesis Analysis

The synthesis of xanthones involves various strategies . The classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition are some of the methods used .Molecular Structure Analysis

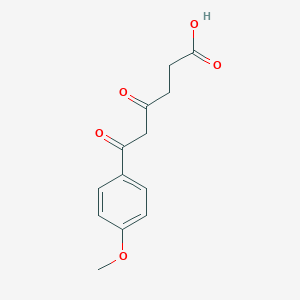

The molecular structure of this compound is complex and involves a xanthone ring . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of xanthones are intricate and involve multiple steps . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3’,4,6-tetrahydoxybenzophenone .Physical And Chemical Properties Analysis

This compound is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Discovery and Chemical Structure

- Discovery : BR-xanthone A was identified as a novel compound in the dry fruit hulls of Garcinia mangostana, characterized as a bis-pyrano xanthone (Balasubramanian & Rajagopalan, 1988).

Biological Activities and Pharmacological Effects

- Biological Activities : Xanthones, including this compound, exhibit diverse biological activities. Their effects vary based on their structure and substituents, with many showing potential as therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

- Biosynthesis and Bioactivities : Research on xanthones, like this compound, has highlighted complex biosynthetic pathways in plants and fungi, demonstrating a range of biological activities. These activities include potential uses as pharmacological tools (El‐Seedi et al., 2010).

- Chemopreventive Properties : Certain xanthones, possibly including this compound, have shown inhibitory activity against cancer-related processes in preliminary studies (Ito et al., 2002).

Therapeutic and Analytical Applications

- Therapeutic Potential : Xanthones, such as this compound, have been recognized for their versatile framework, offering therapeutic potential in various diseases including cancer, inflammation, and microbial infections (Pinto et al., 2021).

- Pharmacological Profile : Xanthones, including this compound, have been found to exhibit a broad spectrum of pharmacological activities, emphasizing their importance in drug discovery and therapeutic applications (Borzdziłowska & Bednarek, 2018).

Antimicrobial Activity

- Antimicrobial Effects : Some xanthones, potentially including this compound, are known to possess antimicrobial activities, which have been a focus of research in the context of drug resistance and new drug development (Araújo, Fernandes, Pinto, & Tiritan, 2019).

Cytotoxicity and Cancer Research

- Cytotoxic Effects : Studies have indicated the potential of xanthones, like this compound, to exhibit cytotoxic activities, suggesting their use as anticancer agents (Ajayi, Balogun, & Ajinuhi, 2018).

Biotechnological Production and Optimization

- Biotechnological Advances : Advances in biotechnology have facilitated the production of xanthones, which may include this compound. This involves exploring plant biocatalysts and computational tools for optimization (Khattab & Farag, 2020).

Synthetic Analogs and Drug Design

- Synthetic Analogs : Research has focused on designing synthetic analogs of xanthones, including this compound, to explore their growth inhibitory activity against cancer cells (Wu et al., 2019).

Overall Biological Significance

- Structural and Biological Insights : The structural analysis of xanthones provides insights into their biological activities, which could include this compound, highlighting their significance in medicinal chemistry (Gales & Damas, 2005).

Mécanisme D'action

Target of Action

BR-xanthone A, like other xanthones, is known to interact with a variety of molecular targets. Prenylated xanthones, a group to which this compound belongs, have been found to exhibit good cytotoxicity against cancer cells . The structure-activity relationship studies have established prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

The mode of action of this compound involves its interaction with these molecular targets. The compound’s structure allows it to engage with these targets, leading to various changes in the cell. For instance, prenylated xanthones have been shown to induce apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as PI3K/Akt and MAPK .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to cell growth and survival. The compound’s action on the PI3K/Akt and MAPK pathways, for instance, can lead to cell cycle arrest and apoptosis . These pathways play crucial roles in regulating cell proliferation, survival, and death, and their modulation can have significant downstream effects.

Result of Action

The result of this compound’s action at the molecular and cellular levels is primarily the inhibition of cell growth and induction of cell death. This is achieved through the compound’s effects on key cellular pathways and its induction of processes like apoptosis and autophagy .

Safety and Hazards

Orientations Futures

Elucidation of the exact biological mechanisms and the associated targets of xanthones will yield better opportunities for these compounds to be developed as potential anticancer drugs . Further clinical studies with conclusive results are required to implement xanthones as treatment modalities in cancer .

Propriétés

IUPAC Name |

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURCBFEIGTKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317575 | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

112649-48-6 | |

| Record name | BR-xanthone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112649-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BR-xanthone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 - 182 °C | |

| Record name | BR-Xanthone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

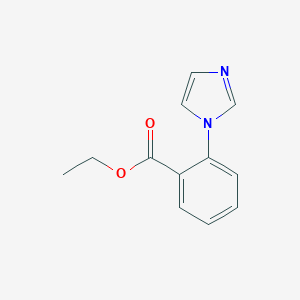

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

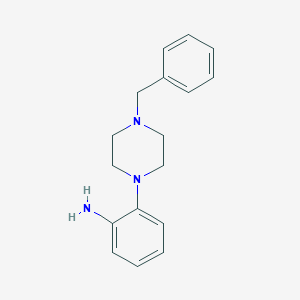

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)